3,3'-Spirobi[3H-naphtho[2,1-b]pyran]
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Overview
Description
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) is a chemical compound known for its unique structural properties and photochromic behavior. This compound belongs to the family of naphthopyrans, which are widely studied for their applications in various fields, including material science and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Spirobi(3H-naphtho(2,1-b)pyran) typically involves the reaction of naphthol derivatives with appropriate aldehydes under acidic conditions. The reaction proceeds through a condensation mechanism, forming the spirobi structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of 3,3’-Spirobi(3H-naphtho(2,1-b)pyran) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthopyran structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Scientific Research Applications
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) has numerous scientific research applications:
Material Science: Used in the development of photochromic materials for smart windows and lenses.
Photochemistry: Studied for its photochromic properties, which are useful in light-sensitive applications.
Biology and Medicine: Investigated for potential use in drug delivery systems and as molecular probes.
Industry: Employed in the production of dyes, pigments, and other color-changing materials.
Mechanism of Action
The mechanism of action of 3,3’-Spirobi(3H-naphtho(2,1-b)pyran) involves photoinduced ring-opening reactions. Upon exposure to light, the compound undergoes a reversible transformation from a closed spiro form to an open merocyanine form. This transformation is facilitated by the absorption of photons, which provide the necessary energy for the ring-opening process. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the subsequent generation of colored species .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho(2,1-b)pyran: Known for its photochromic properties and used in ophthalmic lenses.
3,3-Diaryl-3H-naphtho(2,1-b)pyran: Exhibits similar photochromic behavior and is used in various light-sensitive applications.
Uniqueness
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) is unique due to its spirobi structure, which provides enhanced stability and distinct photochromic properties compared to other naphthopyrans. This uniqueness makes it particularly valuable in applications requiring long-lasting and reversible color changes .
Properties
CAS No. |
178-10-9 |
---|---|
Molecular Formula |
C25H16O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3,3'-spirobi[benzo[f]chromene] |
InChI |
InChI=1S/C25H16O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-16H |
InChI Key |
XJPKXCFTCNYEKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
178-10-9 | |
Origin of Product |
United States |
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